2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCGWCDMSZROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl ring with ethylsulfonyl chloride in the presence of a base such as pyridine.
Synthesis of the Tetrahydrobenzo[d]thiazole Intermediate: This intermediate is prepared by cyclization of appropriate precursors, often involving the reaction of a thioamide with a halogenated ketone.
Coupling Reaction: The final step involves coupling the ethylsulfonyl phenyl intermediate with the tetrahydrobenzo[d]thiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Tetrahydrobenzo[d]thiazol Derivatives
- Target Compound: Contains a 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol ring, which increases lipophilicity compared to non-methylated analogs .
- (S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide [(S)-4] : Features a hydroxyl group at position 6 instead of a methyl group, enhancing hydrophilicity. Synthesized via lipase-catalyzed enantioselective resolution .
Benzo[d]thiazol Derivatives with Sulfonyl/Sulfamoyl Groups
- Exhibits IR bands at 1365 cm⁻¹ (SO₂) and 1662 cm⁻¹ (C=O) .
- 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8): Incorporates dimethyl substituents on the benzo[d]thiazol ring, increasing steric bulk and lipophilicity (IR: 1382 cm⁻¹ for SO₂, 1689 cm⁻¹ for C=O) .
Substituent Effects on the Aromatic Ring
- Target Compound : 4-(Ethylsulfonyl)phenyl group introduces moderate electron-withdrawing effects.
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole Derivatives [7–9] : Substituents (X = H, Cl, Br) on the phenylsulfonyl group modulate electronic and steric properties. IR spectra confirm C=S (1247–1255 cm⁻¹) and absence of C=O bands, indicating tautomerization to thione forms .
Spectroscopic Comparisons
Key Differentiators of the Target Compound
Methyl vs. Hydroxyl/Ethoxy Substituents : The 6-methyl group on the tetrahydrobenzo[d]thiazol core likely enhances metabolic stability compared to hydroxyl or ethoxy analogs .
Ethylsulfonyl vs. Sulfamoyl Groups : The ethylsulfonyl moiety balances hydrophilicity and lipophilicity, whereas sulfamoyl groups (SO₂NH₂) increase hydrogen-bonding capacity .
Absence of Tautomerism : Unlike triazole-thiones [7–9], the target compound lacks tautomeric equilibria, simplifying spectroscopic characterization .
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an ethylsulfonyl group attached to a phenyl ring and a thiazole derivative, which are known to influence its biological activity.
Biological Activity Overview
The biological activities of the compound have been studied in various contexts, including:
- Anticonvulsant Activity
- Antitumor Activity
- Antimicrobial Properties
Anticonvulsant Activity
Research indicates that thiazole derivatives often exhibit anticonvulsant properties. For example, compounds with similar structures have shown significant protective effects in seizure models. In particular, derivatives containing electron-withdrawing groups on the phenyl ring have been associated with enhanced anticonvulsant efficacy .
Case Study:
A study conducted on thiazole-based compounds demonstrated that certain analogues provided 100% protection against induced seizures in animal models. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly influenced their anticonvulsant potency .
Antitumor Activity
Thiazole-containing compounds have also been investigated for their antitumor potential. The presence of specific substituents on the phenyl ring can enhance cytotoxicity against various cancer cell lines.
Research Findings:
In vitro studies have shown that certain thiazole derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin. For instance, one study reported an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating strong antitumor activity .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of the compound. Thiazole derivatives have been noted for their effectiveness against a range of bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.21 | Pseudomonas aeruginosa |
| Compound B | 0.35 | Escherichia coli |
| Compound C | 0.50 | Staphylococcus aureus |
The above table illustrates comparative Minimum Inhibitory Concentration (MIC) values for selected compounds against common pathogens. The results suggest that thiazole derivatives could serve as potential leads for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : Thiazoles often interact with various receptors in the central nervous system (CNS), contributing to their anticonvulsant effects.
- Cell Cycle Disruption : Antitumor activity may arise from the ability of these compounds to disrupt cell cycle progression in cancer cells.
- Bacterial Cell Wall Inhibition : The antimicrobial properties are likely due to interference with bacterial cell wall synthesis and function.
Q & A
Basic: What are the critical steps and conditions for synthesizing 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide with high yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Starting with a benzo[d]thiazol-2-amine derivative, cyclization under controlled pH (e.g., acidic conditions) and temperature (60–80°C) to form the tetrahydrobenzo[d]thiazole core .
- Sulfonylation : Introducing the ethylsulfonyl group via nucleophilic substitution using ethyl sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
- Acetamide coupling : Reacting the intermediate with 2-(4-(ethylsulfonyl)phenyl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature .
Key Conditions : Solvent purity, inert atmosphere (N₂/Ar), and precise stoichiometry (1:1.2 molar ratio for coupling steps) are critical to minimize side reactions and maximize yield (>70%) .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific signals for the ethylsulfonyl group (δ ~3.5 ppm for CH₂, δ ~1.3 ppm for CH₃) and the tetrahydrobenzo[d]thiazole ring (aromatic protons at δ ~7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 436.54) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
Methodological Answer:
- Factor Selection : Use a fractional factorial design to prioritize variables: temperature (40–100°C), solvent (DMF vs. dichloromethane), catalyst loading (0.1–1 eq), and reaction time (4–24 hrs) .
- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions. For example, a central composite design might reveal that 80°C in DMF with 0.5 eq catalyst maximizes yield while minimizing byproducts .
- Validation : Confirm predictions with triplicate runs and statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .
Advanced: How can computational modeling predict the compound’s reactivity and biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways, such as sulfonylation energy barriers, and identify transition states .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities. For example, docking studies suggest potential inhibition of tyrosine kinases due to sulfonamide-thiazole interactions (binding energy < −8 kcal/mol) .
- Machine Learning : Train models on similar thiazole derivatives to predict IC₅₀ values for cancer cell lines (e.g., MDA-MB-231) and prioritize in vitro testing .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges: 2–50 µM) and assess variables like cell line specificity, assay protocols, and compound purity .
- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., MTT for cytotoxicity) with controlled conditions (e.g., 48-hr exposure, 5% CO₂) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., apoptosis via caspase-3 activation) and rule off-target effects .
Advanced: How to optimize multi-step synthesis to reduce intermediates and improve atom economy?
Methodological Answer:
- Convergent Synthesis : Combine fragments (e.g., pre-functionalized thiazole and sulfonamide moieties) in later stages to minimize linear steps .
- Catalytic Methods : Replace stoichiometric reagents (e.g., EDC) with organocatalysts (e.g., DMAP) for acetamide coupling, improving atom economy by 20% .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate steps at >90% conversion, reducing purification needs .
Basic: What are the compound’s key physicochemical properties relevant to in vitro assays?
Methodological Answer:
- Solubility : Determine in PBS (pH 7.4) and DMSO using nephelometry; typical solubility is >10 mM in DMSO but <100 µM in aqueous buffers, necessitating solubilizers (e.g., cyclodextrins) .
- LogP : Measure via shake-flask method (estimated LogP ~3.2), indicating moderate lipophilicity suitable for cell membrane penetration .
- Stability : Assess degradation in plasma (t₁/₂ > 6 hrs) and acidic conditions (pH 2.0, t₁/₂ ~2 hrs) to guide formulation .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with variations in the sulfonyl group (e.g., methylsulfonyl vs. ethylsulfonyl) and thiazole substituents (e.g., 6-methyl vs. 6-ethoxy) .
- Biological Profiling : Test analogs against a panel of 10+ cancer cell lines and bacterial strains (e.g., S. aureus MIC) to identify pharmacophores .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate substituent electronegativity with activity trends .
Advanced: What experimental controls are essential to ensure reproducibility in pharmacological studies?
Methodological Answer:
- Positive/Negative Controls : Use cisplatin (for cytotoxicity) and ampicillin (for antibacterial assays) to validate assay sensitivity .
- Vehicle Controls : Include DMSO (≤0.1% v/v) to exclude solvent effects on cell viability .
- Blind Testing : Randomize sample labeling and use double-blind scoring for subjective endpoints (e.g., tumor size in xenografts) .
Advanced: How to address discrepancies in computational vs. experimental binding affinity data?
Methodological Answer:
- Force Field Calibration : Re-parameterize docking software (e.g., AutoDock Vina) using experimental IC₅₀ values of known inhibitors to improve predictive accuracy .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys123 hydrogen bonding) .
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (ka/kd) experimentally to reconcile computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
